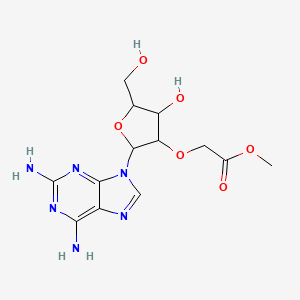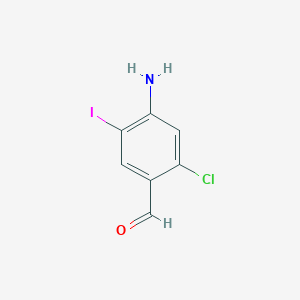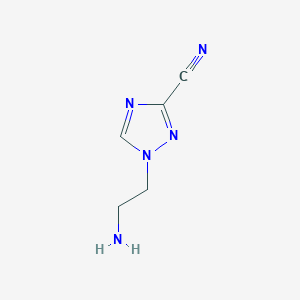
5'-O-Trityl-3'-O-mesylthymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-Trityl-3’-O-mesylthymidine: is a modified nucleoside derivative of thymidine. It is characterized by the presence of a trityl group at the 5’-hydroxyl position and a mesyl group at the 3’-hydroxyl position. These modifications make it a valuable intermediate in the synthesis of various nucleoside analogs and other biologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Trityl-3’-O-mesylthymidine typically involves the protection of the 5’-hydroxyl group of thymidine with a trityl group, followed by the mesylation of the 3’-hydroxyl group. The general steps are as follows:
Protection of the 5’-Hydroxyl Group: Thymidine is reacted with trityl chloride in the presence of a base such as pyridine to form 5’-O-tritylthymidine.
Mesylation of the 3’-Hydroxyl Group: The 5’-O-tritylthymidine is then treated with methanesulfonyl chloride (mesyl chloride) in the presence of a base like triethylamine to yield 5’-O-Trityl-3’-O-mesylthymidine.
Industrial Production Methods
Industrial production methods for 5’-O-Trityl-3’-O-mesylthymidine follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-Trityl-3’-O-mesylthymidine undergoes various chemical reactions, including:
Substitution Reactions: The mesyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Deprotection Reactions: The trityl group can be removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base such as triethylamine or sodium hydride.
Deprotection Reactions: Trityl deprotection is usually carried out using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thymidine derivatives can be formed.
Deprotected Products: Removal of the trityl group yields 3’-O-mesylthymidine.
Wissenschaftliche Forschungsanwendungen
5’-O-Trityl-3’-O-mesylthymidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various nucleoside analogs and other complex molecules.
Biology: It is used in the study of nucleic acid interactions and modifications.
Medicine: It is a precursor in the synthesis of antiviral and anticancer agents.
Industry: It is utilized in the production of nucleoside-based pharmaceuticals and diagnostic reagents.
Wirkmechanismus
The mechanism of action of 5’-O-Trityl-3’-O-mesylthymidine primarily involves its role as an intermediate in chemical synthesis. The trityl and mesyl groups serve as protective groups that can be selectively removed or substituted to yield desired products. These modifications allow for the precise control of chemical reactions and the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-O-Tritylthymidine: Similar to 5’-O-Trityl-3’-O-mesylthymidine but lacks the mesyl group.
3’-O-Mesylthymidine: Similar but lacks the trityl group.
5’-O-Trityl-3’-O-benzylthymidine: Similar but has a benzyl group instead of a mesyl group.
Uniqueness
5’-O-Trityl-3’-O-mesylthymidine is unique due to the presence of both trityl and mesyl groups, which provide dual protection and reactivity. This dual functionality makes it a versatile intermediate in the synthesis of various nucleoside analogs and other biologically active compounds .
Eigenschaften
CAS-Nummer |
42214-24-4 |
|---|---|
Molekularformel |
C30H30N2O7S |
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C30H30N2O7S/c1-21-19-32(29(34)31-28(21)33)27-18-25(39-40(2,35)36)26(38-27)20-37-30(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,19,25-27H,18,20H2,1-2H3,(H,31,33,34) |
InChI-Schlüssel |
NLAIOTWSOVURMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4AR,6S,7S,8R,8aS)-6-(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12101393.png)


![Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester](/img/structure/B12101418.png)
![3,4,5-Trihydroxy-6-[4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoyl]oxyoxane-2-carboxylic acid](/img/structure/B12101430.png)



![4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid](/img/structure/B12101454.png)
![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B12101459.png)
![1-(5-carboxypentyl)-2-[(E,3Z)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12101473.png)
![6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B12101480.png)

